

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS number

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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine

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An In-Depth Technical Guide to **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine**

CAS Number: 1190313-39-3

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a representative synthetic strategy, and explores its applications as a versatile intermediate for the development of novel therapeutics. Particular emphasis is placed on the strategic utility of its chloro and iodo substituents in facilitating advanced chemical modifications, such as cross-coupling reactions. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine belongs to the class of azaindoles, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom. The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.^{[1][2]} The strategic placement of two

distinct halogen atoms—chlorine at the 4-position and iodine at the 3-position—makes this molecule a particularly valuable and versatile building block.

The iodine atom serves as an excellent leaving group and a reactive handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The chlorine atom offers a secondary site for modification, allowing for sequential and regioselective functionalization. This dual-halogenation pattern enables chemists to construct complex molecular architectures and systematically explore the structure-activity relationships (SAR) of derivative compounds, which is a cornerstone of modern drug discovery.[\[3\]](#)

Physicochemical Properties

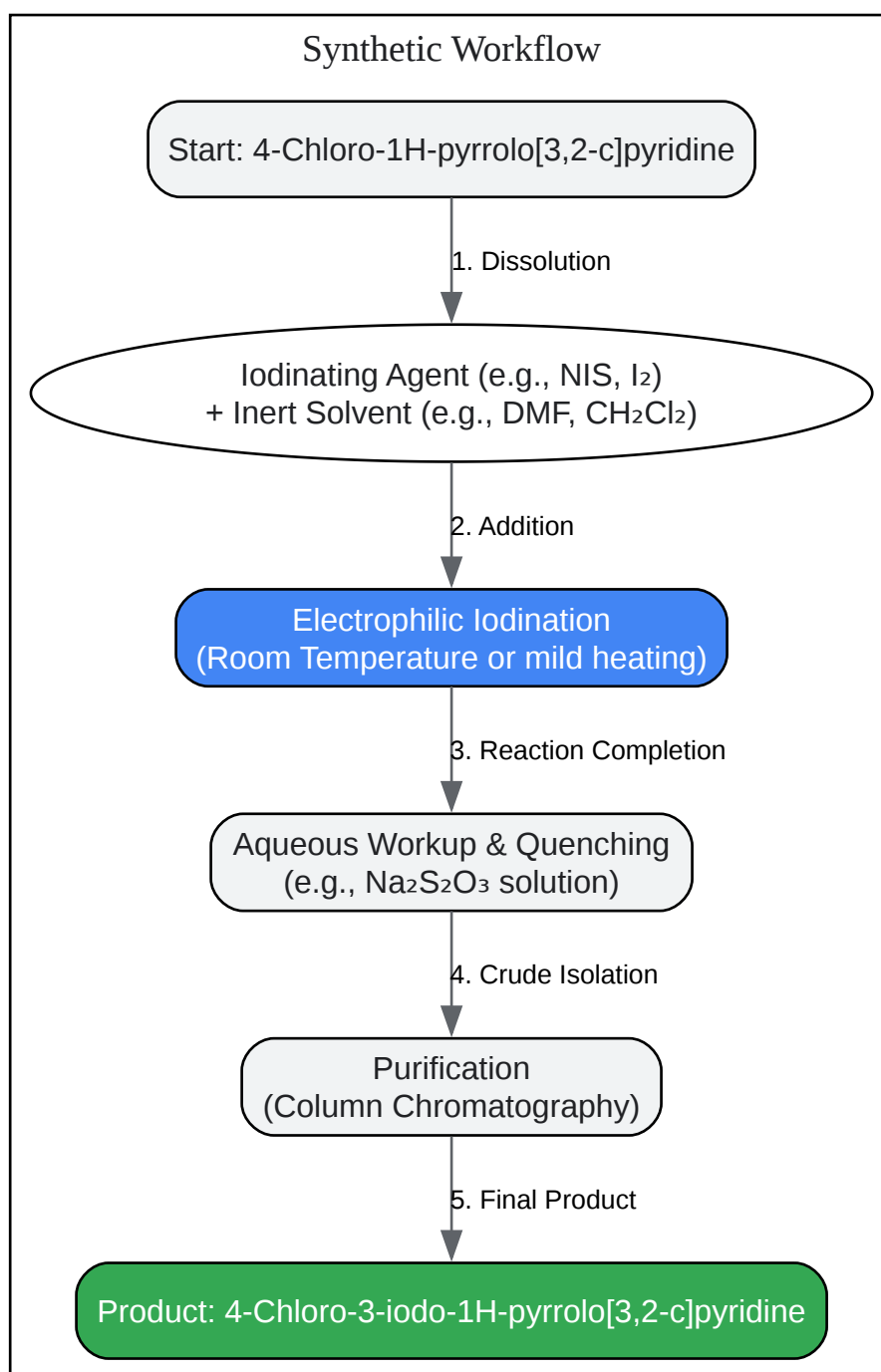
The fundamental properties of **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine** are summarized in the table below. These data are essential for planning reactions, determining appropriate solvents, and ensuring safe handling.

Property	Value	Source
CAS Number	1190313-39-3	Cusabio [4]
Molecular Formula	C ₇ H ₄ ClIN ₂	Sigma-Aldrich [5]
Molecular Weight	278.48 g/mol	Sigma-Aldrich [5]
IUPAC Name	4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine	N/A (Standard Nomenclature)
InChI	1S/C7H4ClIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H	Sigma-Aldrich [5]
InChI Key	ZLDNJKJGGQYQER-UHFFFAOYSA-N	Sigma-Aldrich [5]
SMILES String	Clc1nccc2[nH]cc(I)c12	Sigma-Aldrich [5]
Physical Form	Solid, Lyophilized powder	Cusabio, Sigma-Aldrich [4] [5]
Purity	≥95%	Cusabio [4]

Synthesis and Reaction Workflow

The synthesis of **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine** typically starts from a precursor such as 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3).^[6] The core principle of the synthesis involves the electrophilic iodination of the electron-rich pyrrole ring. The 3-position of the pyrrolo[3,2-c]pyridine system is susceptible to electrophilic attack.

A general workflow for this transformation is outlined below. The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.



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Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

- **Starting Material:** 4-Chloro-1H-pyrrolo[3,2-c]pyridine provides the necessary heterocyclic core.
- **Iodinating Agent:** N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I_2) because it is a milder and more selective electrophilic iodinating agent, reducing the formation of side products.
- **Solvent:** A polar aprotic solvent like N,N-Dimethylformamide (DMF) is commonly used to dissolve the starting material and facilitate the reaction.
- **Workup:** Quenching with a reducing agent like sodium thiosulfate ($Na_2S_2O_3$) is essential to remove any unreacted iodine from the reaction mixture.
- **Purification:** Column chromatography is the standard method for purifying organic compounds of this nature to achieve high purity.^[4]

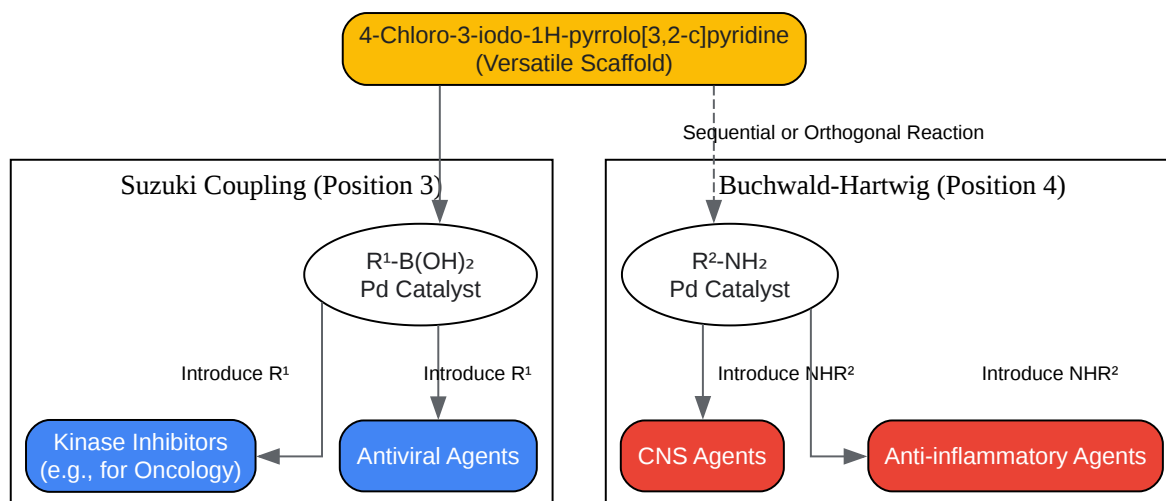
Applications in Drug Discovery

The true value of **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine** lies in its role as a versatile scaffold for building potent and selective drug candidates. The pyrrolo[3,2-c]pyridine core itself has been identified in numerous biologically active agents, including kinase inhibitors and anticancer compounds.^{[1][3]}

The dual halogenation allows for selective, stepwise functionalization, most commonly via palladium-catalyzed cross-coupling reactions.

- **Suzuki Coupling (at the Iodo position):** The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium catalysis. This allows for the selective coupling of various boronic acids or esters at the 3-position, introducing aryl, heteroaryl, or alkyl groups.
- **Buchwald-Hartwig Amination (at the Chloro position):** Following the modification at the iodo-position, the less reactive chloro-position can be targeted for C-N bond formation, allowing the introduction of a wide range of amine functionalities.

This differential reactivity is a powerful tool for rapidly generating a library of analogues for SAR studies.



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Caption: Role as a scaffold in medicinal chemistry diversification.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction at the 3-position.

Objective: To synthesize 4-Chloro-3-(aryl)-1H-pyrrolo[3,2-c]pyridine from **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine**.

Materials:

- **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.05 eq)
- Potassium Carbonate (K_2CO_3) (3.0 eq)

- 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask, add **4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine**, the arylboronic acid, and K_2CO_3 .
- Evacuation and Backfill: Seal the flask with a rubber septum and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: Palladium catalysts are sensitive to oxygen and can be deactivated.
- Catalyst Addition: Under a positive pressure of inert gas, add the $Pd(dppf)Cl_2$ catalyst.
- Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Causality: Degassing the solvent removes dissolved oxygen which can interfere with the catalytic cycle.
- Reaction: Stir the reaction mixture at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

Hazard Identification: According to its safety profile, this compound is classified as hazardous.

[5]

- Signal Word: Danger[5]
- Hazard Statements:

- H301: Toxic if swallowed.[5]
- H318: Causes serious eye damage.[5]

Precautionary Measures and PPE:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]
- Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[8]
- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[8]

First Aid:

- If Swallowed (P301 + P310): Immediately call a POISON CENTER or doctor. Rinse mouth. [5]
- If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[5]

Storage and Stability:

- Short-term: Store at 4 °C for up to one week.[4]
- Long-term: For long-term stability, store at -20 °C to -80 °C.[4]
- Handling: The compound is supplied as a lyophilized powder. It is recommended to aliquot the material upon receipt to avoid repeated freeze-thaw cycles.[4]

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